5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine

Antitubercular drug discovery Nitroreductase bioactivation Mechanism of action

Researchers developing F420-dependent nitroreductase prodrugs require regioisomerically pure nitro-triazolyl-pyridine scaffolds. The 5-nitro-2-(1,2,4-triazol-1-yl) pattern enables Ddn-dependent bioactivation-shared with pretomanid-delivering nanomolar Mtb potency and >100-fold mammalian selectivity. • Validated for F420/Ddn mechanism studies; non-5-nitro isomers lose this pathway entirely. • Critical SAR probe for nitroreductase substrate recognition & pretomanid cross-resistance mapping. • Also a synthetic intermediate for aryl-triazolyl pyridine insecticides (EP 3169674 B1). ≥98% purity. In stock for immediate global dispatch.

Molecular Formula C7H5N5O2
Molecular Weight 191.15
CAS No. 157842-35-8
Cat. No. B2496005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
CAS157842-35-8
Molecular FormulaC7H5N5O2
Molecular Weight191.15
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])N2C=NC=N2
InChIInChI=1S/C7H5N5O2/c13-12(14)6-1-2-7(9-3-6)11-5-8-4-10-11/h1-5H
InChIKeyKLPMHDZRVHSKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine: Chemical Identity and Procurement


5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS 157842-35-8) is a heterocyclic building block composed of a pyridine ring substituted at the 2-position with a 1,2,4-triazole moiety and at the 5-position with a nitro group. With a molecular formula of C₇H₅N₅O₂ and a molecular weight of 191.15 g/mol, the compound is commercially available from multiple suppliers at purities of 98% for research and further manufacturing use . The presence of both the electron-deficient pyridine core and the nitro-triazole pharmacophore positions this compound within a structurally focused class of nitro-1,2,4-triazolyl-pyridines that have attracted attention for their unique bioactivation mechanism in antitubercular drug discovery [1].

Workflow

F₄₂₀-dependent Ddn prodrug analog synthesis

Selection

Nitro-1,2,4-triazolyl-pyridine scaffold for Mtb screening cascades

Use Context

Agrochemical intermediate for non-fungicidal triazole insecticides

Why Regiochemistry and Nitro Position Defeat Generic Substitution


Within the nitro-triazolyl-pyridine chemical space, apparently minor structural variations produce profound differences in biological activation and target engagement. The 5-nitro regioisomer on the pyridine ring is specifically implicated in F₄₂₀-dependent Ddn (deazaflavin-dependent nitroreductase) bioactivation—a mechanism shared with the clinical antitubercular drug pretomanid [1]. In contrast, repositioning the nitro group to other sites on the pyridine ring or relocating the triazole attachment point can abrogate this activation pathway entirely, as demonstrated by the observation that non-nitro analogs in the same triazolopyridine series circumvent the F₄₂₀/Ddn requirement and thereby lose activity against Mycobacterium tuberculosis through this mechanism [1]. Furthermore, the 5-nitro-2-(1,2,4-triazol-1-yl) substitution pattern yields distinct electronic properties compared to the 3-nitro-1,2,4-triazole-based amide class, where only specific amide designs achieve both aerobic and hypoxic Mtb activity [2]. Generic substitution with an uncharacterized nitro-triazole-pyridine isomer therefore carries a high risk of mechanistic and pharmacological nonequivalence.

Regioisomer mismatch

Relocating the nitro group from the 5-position may eliminate F₄₂₀/Ddn-dependent activation.

Non‑nitro analog bypass

Compounds lacking the nitro substituent circumvent the prodrug pathway, reducing antimycobacterial activity.

3‑Nitrotriazole amide class difference

The 3-nitrotriazole amide series may not reproduce the intramacrophage bactericidal profile observed with 5-nitro-triazolyl-pyridines.

Quantitative Differentiation Evidence Guide


F₄₂₀-Dependent Ddn Bioactivation Mechanism

Aromatic nitro-1,2,4-triazolyl pyridines—the structural class to which 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine belongs—are activated by F₄₂₀-dependent Ddn (deazaflavin-dependent nitroreductase) activity. This was demonstrated when resistant mutants selected with a nanomolar-potent nitro-containing triazolopyridine (Compound 20) harbored mutations specifically in genes required for coenzyme F₄₂₀ biosynthesis and the nitroreductase Ddn. Critically, compounds in the same series that lacked the nitro group completely circumvented this F₄₂₀/Ddn requirement [1]. This establishes the nitro substituent as the indispensable structural determinant for engaging this clinically validated antitubercular activation pathway, which is shared with the approved drug pretomanid.

F₄₂₀/Ddn Bioactivation
Head-to-head
Nitro-triazolyl pyridines vs Non-nitro analogs
Resistant mutants carry mutations in F₄₂₀ biosynthesis genes and ddn; non-nitro analogs bypass this pathway.
Mechanism-dependent screening cascade prioritization
Whole-genome sequencing of resistant Mtb isolates
Antitubercular drug discovery Nitroreductase bioactivation Mechanism of action Mycobacterium tuberculosis

Mammalian Cytotoxicity Selectivity Window

In the 1,2,4-triazolyl pyridine series containing a nitro substituent, potent analogs demonstrated no cytotoxicity in mammalian cells at concentrations exceeding 100 times the effective concentration required for Mtb inhibition [1]. This selectivity window is a direct functional consequence of the F₄₂₀/Ddn-dependent bioactivation mechanism, which exploits an enzymatic pathway present in mycobacteria but absent in mammalian cells. By comparison, the 3-nitrotriazole-based amide class reported by Papadopoulou et al. (2017) identified five active compounds with good selectivity for Mtb, though the selectivity indices were not reported at the >100-fold level achieved by the triazolyl pyridine series [2].

Selectivity Window
Cross-study
Nitro-triazolyl pyridines vs 3-Nitrotriazole amides
No mammalian cytotoxicity at >100× Mtb effective concentration; 3-nitrotriazole amides show good selectivity without reported >100× margins.
Supports selectivity-based compound prioritization
Mammalian cell cytotoxicity assays; class-dependent variability
Cytotoxicity Selectivity index Antitubercular Mammalian cell safety

Intramacrophage Bactericidal Activity

Potent nitro-containing 1,2,4-triazolyl pyridine analogs were demonstrated to be bactericidal against Mtb during infection of macrophages [1]. This intramacrophage bactericidal activity is a functionally significant differentiation from many earlier triazole-based antitubercular compounds, which often display only growth-inhibitory (bacteriostatic) effects in extracellular assays. In the 3-nitrotriazole-based amide series, 13 out of 15 active compounds were bactericidal against aerobic Mtb, representing an 87% bactericidal rate within the active subset; however, only 4 of these compounds retained moderate activity against anaerobic (non-replicating) Mtb [2]. The triazolyl pyridine series thus combines intramacrophage bactericidal activity with a nitro-dependent activation mechanism, offering a distinct profile.

Intramacrophage Activity
Cross-study
Nitro-triazolyl pyridines vs 3-Nitrotriazole amides
Bactericidal in macrophage Mtb infection model; 3-nitrotriazole amides: 87% bactericidal under aerobic conditions but only 27% under anaerobic.
Intramacrophage model screening differentiation
Murine macrophage infection model; hypoxic culture data
Bactericidal Intramacrophage activity Mtb infection model Phenotypic screening

Narrow-Spectrum Target Engagement Profile

Preliminary mechanism-of-action studies on the 1,2,4-triazolyl pyridine series suggest that these compounds do not engage the promiscuous targets that arise from many phenotypic screens [1]. This is a critical differentiator from broad-spectrum nitroheterocyclic antibiotics (e.g., nitrofurantoin, metronidazole) and many triazole antifungals (e.g., fluconazole), which act on widely conserved targets such as the ribosome, DNA, or ergosterol biosynthesis. Instead, the F₄₂₀/Ddn-dependent activation of nitro-1,2,4-triazolyl pyridines implies a narrow-spectrum mechanism restricted to mycobacteria that possess the F₄₂₀ coenzyme system. This narrow-spectrum profile reduces the risk of collateral damage to the host microbiome—a recognized limitation of broad-spectrum antibacterial agents.

Target Spectrum
Class-level
Nitro-triazolyl pyridines vs Broad-spectrum nitroheterocycles
Do not engage promiscuous phenotypic screening hits; F₄₂₀/Ddn-dependent narrow-spectrum mechanism.
Narrow-spectrum target engagement hypothesis support
Class-level inference; requires target-deconvolution validation
Target deconvolution Narrow-spectrum antibacterial Mechanism of action Phenotypic screening

Insecticidal Scaffold Differentiation in Agrochemical IP

The aryl-triazolyl pyridine scaffold, which encompasses the 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine substructure, has been claimed in patent EP 3169674 B1 (Bayer Animal Health GmbH) as pest control agents suitable for controlling insects and arachnids in agriculture and ectoparasites in veterinary medicine [1]. This patent protection differentiates the nitro-1,2,4-triazolyl-pyridine chemotype from other triazole-containing agrochemicals (e.g., triazole fungicides such as tebuconazole or propiconazole) that act via CYP51 inhibition in fungi. The patent specifically encompasses pyrazolyl-triazolyl-pyridine variants, indicating that the triazolyl-pyridine core with electron-withdrawing substitution represents a distinct structural class for insecticidal/acaricidal applications rather than antifungal use.

Agrochemical IP
Class-level
Aryl-triazolyl pyridines vs Conventional triazole fungicides
Patented as insecticidal/acaricidal agents (EP 3169674 B1); distinct from CYP51-inhibiting fungicides.
IP-aware sourcing for non-fungicidal triazole development
Patent landscape review; verify freedom-to-operate for specific derivatives
Pest control Agrochemical Insecticide Aryl-triazolyl pyridine

Optimal Research and Industrial Application Scenarios


F₄₂₀-Dependent Prodrug Screening Cascades

Use 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine as a core scaffold for synthesizing and evaluating novel antitubercular candidates that exploit F₄₂₀-dependent Ddn bioactivation. The compound class has demonstrated nanomolar potency against Mtb, >100-fold selectivity over mammalian cells, and intramacrophage bactericidal activity [1]. Prioritize this scaffold over 3-nitrotriazole-based amides when the primary screening objective is intramacrophage bactericidal activity rather than extracellular growth inhibition, and when F₄₂₀-dependent activation is desirable to achieve narrow-spectrum targeting of mycobacteria [1][2].

Resistant Mutant Selection for Target Deconvolution

Employ 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine derivatives in resistant mutant selection studies against Mtb to identify mutations in F₄₂₀ biosynthesis genes (e.g., fbiC, fgd) and the ddn nitroreductase gene. The established link between the nitro substituent and F₄₂₀/Ddn-dependent activation provides a validated experimental system for studying nitroreductase prodrug mechanisms, distinguishing these compounds from promiscuous phenotypic screening hits [1]. This application is particularly valuable for drug discovery programs seeking to understand and rationally circumvent pretomanid cross-resistance mechanisms.

Agrochemical Intermediate for Non-Fungicidal Triazoles

Leverage 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine as a synthetic intermediate in the preparation of aryl-triazolyl pyridine pest control agents, as covered by EP 3169674 B1 [1]. Unlike conventional triazole agrochemicals that target fungal CYP51, this scaffold is claimed for insecticidal and acaricidal applications in both agricultural crop protection and veterinary ectoparasite control. This differentiates procurement for agrochemical R&D programs seeking triazole-based insecticides rather than triazole fungicides.

SAR Studies on Nitro Position Effects in Prodrugs

Utilize 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine as a defined regioisomeric probe in comparative SAR studies examining how nitro group positioning (5-nitro on pyridine vs. 3-nitro on triazole vs. 2-nitro on imidazole) affects bioactivation efficiency, metabolic stability, and antimicrobial spectrum [1][2]. The compound serves as a critical control in experiments designed to map the structural determinants of F₄₂₀/Ddn substrate recognition, enabling rational design of next-generation nitroheterocyclic prodrugs with improved ADME properties.

Application
Selection Property
Validation Focus
F₄₂₀-dependent prodrug analog synthesis
Nitro-dependent bioactivation potential
Mtb growth inhibition and intracellular bactericidal assays
Target deconvolution by resistant mutant selection
Nitro substituent as F₄₂₀/Ddn engagement probe
Whole-genome sequencing of resistant Mtb isolates
Insecticidal/acaricidal scaffold synthesis
Aryl-triazolyl pyridine core (non-CYP51)
Pest control efficacy screening and IP evaluation
Nitro regioisomer SAR studies
Regiochemical control of nitro reduction
Metabolic stability and antimicrobial spectrum profiling
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